molecular formula C19H14BrNO B3331589 4-((4-Bromophenyl)(phenyl)amino)benzaldehyde CAS No. 847978-62-5

4-((4-Bromophenyl)(phenyl)amino)benzaldehyde

Cat. No.: B3331589
CAS No.: 847978-62-5
M. Wt: 352.2 g/mol
InChI Key: MQTHEBZGRNWINU-UHFFFAOYSA-N
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Description

“4-((4-Bromophenyl)(phenyl)amino)benzaldehyde” is a chemical compound with the molecular formula C19H13Br2NO . It has a molecular weight of 431.13 and is a solid at room temperature . The compound is also known by its IUPAC name, 4-[bis(4-bromophenyl)amino]benzaldehyde .


Molecular Structure Analysis

The compound has a complex structure with two bromophenyl groups attached to an amino group, which is further attached to a benzaldehyde group . The presence of bromine atoms and the benzaldehyde group may significantly influence the compound’s reactivity and interactions with other molecules.


Physical and Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 431.13 and a molecular formula of C19H13Br2NO . Other physical and chemical properties, such as solubility or melting point, are not provided in the search results.

Scientific Research Applications

Synthesis in Pharmaceutical Compounds

4-((4-Bromophenyl)(phenyl)amino)benzaldehyde serves as a key intermediate in the synthesis of various biologically active compounds, particularly in the pharmaceutical industry. For instance, it's used in the synthesis of anticancer drug intermediates. A study by Duan et al. (2017) demonstrated an efficient method for synthesizing compounds with this chemical, highlighting its importance in drug development processes (Duan, Li, Tang, Li, & Xu, 2017).

Corrosion Inhibition

In the field of material science, derivatives of this compound have shown potential as corrosion inhibitors. Emregül and Hayvalı (2006) conducted studies using Schiff base compounds derived from this chemical, demonstrating their efficacy in reducing the corrosion rate of steel in acidic environments (Emregül & Hayvalı, 2006).

Antimicrobial and Antifungal Applications

The compound also shows promise in antimicrobial and antifungal applications. Sandhar et al. (2008) synthesized compounds from 4-bromoaniline and benzaldehydes, including this compound, and tested them against phytopathogenic fungi, indicating its potential in combating fungal infections (Sandhar, Sharma, & Manrao, 2008).

Application in Flavoring Industry

In the flavoring industry, this compound has been used in the enzymatic production of benzaldehyde, a compound with an almond-like aroma widely used in food flavoring. Takakura et al. (2022) developed an efficient process for producing benzaldehyde from l-phenylalanine using a mutant form of 4-hydroxymandelate synthase (Takakura, Ono, Danjo, & Nozaki, 2022).

Synthesis of Polymeric and Copolymeric Materials

The compound is also involved in the synthesis of various polymeric and copolymeric materials with potential applications in electronics and materials science. For instance, Koohmareh et al. (2014) synthesized copolymers using this compound derivatives, showing promising optical properties for potential use in electronic devices (Koohmareh, Fallah, & Farnia, 2014).

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing its vapors and contact with skin and eyes, and using personal protective equipment .

Properties

IUPAC Name

4-(N-(4-bromophenyl)anilino)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrNO/c20-16-8-12-19(13-9-16)21(17-4-2-1-3-5-17)18-10-6-15(14-22)7-11-18/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQTHEBZGRNWINU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101268991
Record name 4-[(4-Bromophenyl)phenylamino]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101268991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847978-62-5
Record name 4-[(4-Bromophenyl)phenylamino]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=847978-62-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(4-Bromophenyl)phenylamino]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101268991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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